molecular formula C7H10ClN3O2 B2626182 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2155855-81-3

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B2626182
CAS No.: 2155855-81-3
M. Wt: 203.63
InChI Key: XJNUYCAWKDREAX-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9N3O2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h4-5H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUYCAWKDREAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(=NC=N2)C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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